molecular formula C21H26N2O3S2 B7486049 4-phenylsulfanyl-N-(3-piperidin-1-ylsulfonylphenyl)butanamide

4-phenylsulfanyl-N-(3-piperidin-1-ylsulfonylphenyl)butanamide

Cat. No.: B7486049
M. Wt: 418.6 g/mol
InChI Key: GBNYCHFGCPLZIS-UHFFFAOYSA-N
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Description

4-Phenylsulfanyl-N-(3-piperidin-1-ylsulfonylphenyl)butanamide is a complex organic compound characterized by its unique structure, which includes a phenylsulfanyl group, a piperidin-1-ylsulfonyl group, and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-phenylsulfanyl-N-(3-piperidin-1-ylsulfonylphenyl)butanamide typically involves multiple steps, starting with the preparation of the phenylsulfanyl group and the piperidin-1-ylsulfonyl group. These groups are then coupled with the butanamide moiety under specific reaction conditions, such as the use of coupling reagents like carbodiimides or activating agents like N,N'-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-phenylsulfanyl-N-(3-piperidin-1-ylsulfonylphenyl)butanamide may be used to study protein interactions, enzyme inhibition, and other biochemical processes.

Medicine: This compound has potential medicinal applications, such as in the development of new drugs for treating various diseases. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 4-phenylsulfanyl-N-(3-piperidin-1-ylsulfonylphenyl)butanamide exerts its effects involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group and the piperidin-1-ylsulfonyl group may bind to receptors or enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

  • N-[4-(1-Piperidinylsulfonyl)phenyl]acetamide

  • Piperidine derivatives

  • Piperine (N-acylpiperidine)

Uniqueness: 4-Phenylsulfanyl-N-(3-piperidin-1-ylsulfonylphenyl)butanamide stands out due to its unique combination of functional groups, which provides it with distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

4-phenylsulfanyl-N-(3-piperidin-1-ylsulfonylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S2/c24-21(13-8-16-27-19-10-3-1-4-11-19)22-18-9-7-12-20(17-18)28(25,26)23-14-5-2-6-15-23/h1,3-4,7,9-12,17H,2,5-6,8,13-16H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNYCHFGCPLZIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)CCCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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